molecular formula C11H9F6NO B2382925 N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide CAS No. 297140-58-0

N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide

Cat. No.: B2382925
CAS No.: 297140-58-0
M. Wt: 285.189
InChI Key: VAJIGDUZNJPCLM-UHFFFAOYSA-N
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Description

N-(3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl)acetamide is a fluorinated organic compound. The presence of the hexafluoropropyl group imparts unique chemical properties, making it a subject of interest in various scientific fields. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide typically involves the reaction of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline+Acetic AnhydrideThis compound+Acetic Acid\text{3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-(3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine atoms influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional properties.

    1,1,1,3,3,3-Hexafluoroisopropyl Alcohol: Another fluorinated compound used in various chemical applications.

Uniqueness

N-(3-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the acetamide group, combined with the hexafluoropropyl moiety, makes it particularly valuable in specialized applications where stability and reactivity are crucial.

Properties

IUPAC Name

N-[3-(1,1,1,3,3,3-hexafluoropropan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO/c1-6(19)18-8-4-2-3-7(5-8)9(10(12,13)14)11(15,16)17/h2-5,9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJIGDUZNJPCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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